COX-2 Preferential Inhibition: 2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine vs. Des-methyl and Monomethyl Analogs
In a head-to-head evaluation of m-terphenylamine series, the disubstituted methyl derivative (analogous to 2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine's core substitution pattern) demonstrated preferential inhibition of COX-2 over COX-1. At a screening concentration of 10 µM in human whole blood, the dimethylated compound inhibited COX-2 by 47% while showing only 28% inhibition of COX-1, yielding a COX-2/COX-1 selectivity ratio of 1.68. In contrast, the unsubstituted parent (6a) inhibited both isozymes nonselectively (COX-1: 55%, COX-2: 58%), and the monomethyl analog (6b) showed diminished but still nonselective inhibition (COX-1: 48%, COX-2: 50%) [1].
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (% activity remaining) in human whole blood assay at 10 µM |
|---|---|
| Target Compound Data | Dimethyl-substituted m-terphenylamine (core analog): COX-1 inhibition = 28%; COX-2 inhibition = 47% |
| Comparator Or Baseline | Unsubstituted parent (6a): COX-1 = 55%, COX-2 = 58%; Monomethyl (6b): COX-1 = 48%, COX-2 = 50% |
| Quantified Difference | COX-2 selectivity shift: Δ(COX-2 - COX-1) = +19 percentage points for the dimethyl derivative vs. +3 points for unsubstituted parent |
| Conditions | Human whole blood COX inhibition assay; compound concentration 10 µM; data from Bauer et al., 2007 (Table 1) |
Why This Matters
A procurement choice favoring this compound over less methylated analogs can enable a COX-2-preferential pharmacological profile, directly impacting lead optimization for anti-inflammatory programs.
- [1] Bauer, J. D., Foster, M. S., Hugdahl, J. D., Burns, K. L., May, S. W., Pollock, S. H., Cutler, H. G., & Cutler, S. J. (2007). Synthesis and pharmacological evaluation of m-terphenyl amines as cyclooxygenase inhibitors. Medicinal Chemistry Research, 16(3), 119–129. View Source
